molecular formula C24H37N3O B247505 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Numéro de catalogue B247505
Poids moléculaire: 383.6 g/mol
Clé InChI: IUSCEYALHFTQTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one, commonly known as BTCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders. In

Mécanisme D'action

BTCP works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in various physiological processes such as mood regulation, movement control, and reward processing. By increasing dopamine levels, BTCP can improve mood, increase motivation, and enhance cognitive function.
Biochemical and Physiological Effects:
BTCP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in movement control and reward processing. It has also been shown to increase the expression of dopamine transporters in the brain, which may contribute to its long-lasting effects.

Avantages Et Limitations Des Expériences En Laboratoire

BTCP has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, it also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous dopamine in the brain. Additionally, it has been shown to produce neurotoxic effects in animal studies, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on BTCP. One area of interest is its potential use in the treatment of Parkinson's disease. BTCP has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a drug of abuse. BTCP has been shown to produce euphoria and increase dopamine release in the brain, and further research is needed to determine its abuse potential and long-term effects on the brain. Finally, further research is needed to elucidate the mechanisms underlying the neurotoxic effects of BTCP and to develop safer and more effective dopamine reuptake inhibitors for use in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of BTCP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 1-benzyl-4-(4-chlorophenyl)piperazine, which is then reacted with cyclopentanone in the presence of sodium hydride to produce 1-(4-(1-benzyl-4-piperidinyl))-3-cyclopentyl-1-propanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce the final product, 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one.

Applications De Recherche Scientifique

BTCP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been studied for its potential use as a drug of abuse due to its ability to produce euphoria and increase dopamine release in the brain.

Propriétés

Nom du produit

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Formule moléculaire

C24H37N3O

Poids moléculaire

383.6 g/mol

Nom IUPAC

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C24H37N3O/c28-24(11-10-21-6-4-5-7-21)27-18-16-26(17-19-27)23-12-14-25(15-13-23)20-22-8-2-1-3-9-22/h1-3,8-9,21,23H,4-7,10-20H2

Clé InChI

IUSCEYALHFTQTR-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

SMILES canonique

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.